molecular formula C21H42NO8P B3025620 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine CAS No. 96760-44-0

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B3025620
CAS RN: 96760-44-0
M. Wt: 467.5 g/mol
InChI Key: UNACBKDVIYEXSL-LJQANCHMSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone, usually seen in the membrane leaflet and is abundantly present in the mitochondria . It is used in the preparation of liposomes for conjugating with pH sensors for live cell imaging .


Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .


Molecular Structure Analysis

The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is C21H42NO8P . The molecular weight is 467.5 g/mol . The InChIKey is UNACBKDVIYEXSL-LJQANCHMSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine include a molecular weight of 467.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 23 .

Scientific Research Applications

High-Performance Liquid Chromatography and Mass Spectrometry

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine and related phospholipids have been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. These methods have been employed to analyze the molecular weights, branching, and double bonds in the fatty acyl chains of intact phospholipid molecules (Dasgupta et al., 1987).

Phase Transition and Molecular Organization

Studies have focused on the thermotropic behavior and molecular properties of phosphatidylethanolamines, like 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine, through techniques such as 2H NMR spectroscopy. These studies compare phosphatidylethanolamines with other phospholipids to understand their role in phase transitions and molecular organization within membranes (Perly et al., 1985).

Gene Delivery Applications

Research has explored the use of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in binary lipid mixtures for gene delivery. These studies involve characterizing lipid mixtures and investigating their behavior in forming complexes with plasmid DNA for potential use in non-viral gene carriers (Wölk et al., 2015).

Bilayer Mixing Behavior

Investigations into the mixing behavior of phospholipids derived from 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in the fluid bilayer state provide insights into the nearest-neighbor recognition methods and the influence of diluents on these phospholipids (Shibakami et al., 1997).

Acyl Chain Dynamics

The dynamical behavior of acyl chains in phosphatidylethanolamines, including 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine, has been studied using relaxation times from 2H NMR. These studies aim to understand the mobility and behavior of phospholipid bilayers (Perly et al., 1985).

Structural and Dynamic Properties

Molecular dynamics simulations have been used to study the structural and dynamic properties of phospholipid bilayers containing 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine. Such studies provide insights into the behavior of these molecules in biological membranes (Leekumjorn & Sum, 2006).

Lipid Membrane Studies

Studies have utilized 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in lipid monolayers as model membranes for understanding biological activities of molecules like gemini amphiphilic pseudopeptides. These studies analyze the properties of lipid/GAPs mixtures to understand how these molecules modify lipid membranes (Rubio-Magnieto et al., 2013).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACBKDVIYEXSL-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Machaidze, J Seelig - Biochemistry, 2003 - ACS Publications
Cinnamycin (Ro 09-0198) is a tetracyclic peptide antibiotic that binds specifically to phosphatidylethanolamine (PE). Formation of a complex with phosphatidylethanolamine follows a 1:…
Number of citations: 74 pubs.acs.org
X Diao, NR Ellin, BM Prentice - Analytical and Bioanalytical Chemistry, 2023 - Springer
The separation and identification of lipids in complex mixtures are critical to deciphering their cellular functions. Failure to resolve isobaric compounds (eg, via high mass resolution or …
Number of citations: 5 link.springer.com
G Machaidze, A Ziegler, J Seelig - Biochemistry, 2002 - ACS Publications
Ro 09-0198 (cinnamycin) is a tetracyclic peptide antibiotic that is used to monitor the transbilayer movement of phosphatidylethanolamine (PE) in biological membranes during cell …
Number of citations: 60 pubs.acs.org
S Milne, P Ivanova, J Forrester, HA Brown - Methods, 2006 - Elsevier
Recognition of the importance of lipid signaling in cellular function has led to rapid progress in the technology of lipid analysis. Measurements of lipid species changes are central to …
Number of citations: 250 www.sciencedirect.com
SK Han, ET Yoon, DL Scott, PB Sigler, W Cho - Journal of Biological …, 1997 - ASBMB
Recent genetic and structural studies have shed considerable light on the mechanism by which secretory phospholipases A 2 interact with substrate aggregates. Electrostatic forces …
Number of citations: 110 www.jbc.org
JS Forrester, SB Milne, PT Ivanova, HA Brown - Molecular pharmacology, 2004 - ASPET
Recent successes in defining the roles of lipids in cell signaling have stimulated greater interest in these versatile biomolecules. Until recently, analysis of these molecules at the …
Number of citations: 137 molpharm.aspetjournals.org
PT Ivanova, SB Milne, MO Byrne, Y Xiang… - Methods in …, 2007 - Elsevier
Glycerophospholipids are the structural building blocks of the cellular membrane. In addition to creating a protective barrier around the cell, lipids are precursors of intracellular …
Number of citations: 207 www.sciencedirect.com
Y Snitko, SK Han, BI Lee, W Cho - Biochemistry, 1999 - ACS Publications
To identify the residues essential for interfacial binding and substrate binding of human pancreatic phospholipase A 2 (hpPLA 2 ), several ionic residues in the putative interfacial …
Number of citations: 43 pubs.acs.org
SB Milne, JS Forrester - Functional Lipidomics, 2005 - books.google.com
A goal of the Alliance for Cellular Signaling (AfCS) is to identify the diverse participants that compose an intracellular signaling network. Phospholipids are important participants in …
Number of citations: 0 books.google.com
RM Kühnel, M Grifell-Junyent, IL Jørgensen… - Analyst, 2019 - pubs.rsc.org
The design of ion sensors has gained importance for the study of ion dynamics in cells, with fluorescent proton nanosensors attracting particular interest because of their applicability in …
Number of citations: 6 pubs.rsc.org

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